- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966
Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)
Ethyl 2-(2-iodophenyl)acetate structure
Product Name:Ethyl 2-(2-iodophenyl)acetate
Número CAS:90794-29-9
MF:C10H11IO2
Megavatios:290.097615480423
MDL:MFCD00099258
CID:788416
PubChem ID:14639536
Update Time:2025-05-24
Ethyl 2-(2-iodophenyl)acetate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 2-(2-iodophenyl)acetate
- Benzeneacetic acid, 2-iodo-, ethyl ester
- Ethyl (2-iodophenyl)acetate
- 2-Iodobenzeneacetic acid ethyl ester
- AK146854
- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
- Ethyl 2-iodobenzeneacetate (ACI)
- SY121376
- SCHEMBL5132516
- DTXSID90562460
- DS-8648
- DB-141879
- MFCD00099258
- AKOS022187054
- CS-0041136
- 90794-29-9
- W17295
- Ethyl 2-(2-iodophenyl)acetate, 95%
- Ethyl2-(2-iodophenyl)acetate
-
- MDL: MFCD00099258
- Renchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
- Clave inchi: XBKDPADMOCFNED-UHFFFAOYSA-N
- Sonrisas: O=C(CC1C(I)=CC=CC=1)OCC
Atributos calculados
- Calidad precisa: 289.98038g/mol
- Masa isotópica única: 289.98038g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 4
- Complejidad: 170
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- Punto de ebullición: 304.1±17.0°C at 760 mmHg
Ethyl 2-(2-iodophenyl)acetate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-(2-iodophenyl)acetate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-100mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 100mg |
124CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 1g |
912.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-250mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 250mg |
329CNY | 2021-05-08 | |
| Chemenu | CM129983-1g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$204 | 2022-05-27 | |
| Chemenu | CM129983-5g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 5g |
$115 | 2024-07-20 | |
| Chemenu | CM129983-10g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$842 | 2022-05-27 | |
| eNovation Chemicals LLC | D749022-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 5g |
$130 | 2024-06-07 | |
| Alichem | A019116536-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$220.00 | 2023-08-31 | |
| Alichem | A019116536-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 5g |
$624.00 | 2023-08-31 | |
| Alichem | A019116536-10g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$954.00 | 2023-08-31 |
Ethyl 2-(2-iodophenyl)acetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux
Referencia
- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
Referencia
- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C
Referencia
- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referencia
- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936
Ethyl 2-(2-iodophenyl)acetate Raw materials
Ethyl 2-(2-iodophenyl)acetate Preparation Products
Ethyl 2-(2-iodophenyl)acetate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate
Número de pedido:A916381
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:59
Precio ($):309.0
Correo electrónico:sales@amadischem.com
Ethyl 2-(2-iodophenyl)acetate Literatura relevante
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) Productos relacionados
- 128823-22-3(Propanedioic acid, (2-iodophenyl)-, diethyl ester)
- 15250-46-1(Ethyl (4-Iodophenyl)acetate)
- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)
- 1035262-95-3(Ethyl 2-(4-chloro-2-iodophenyl)acetate)
- 880134-35-0(Methyl 2-iodo-5-methylbenzeneacetate)
- 90888-00-9(ethyl 2-(3-iodophenyl)acetate)
- 66370-77-2(BENZENEACETIC ACID, 2-IODO-, 1,1-DIMETHYLETHYL ESTER)
- 1261827-42-2
- 873011-38-2
- 1261852-27-0(Methyl (4-iodo-3-methylphenyl)acetate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate
Pureza:99%
Cantidad:25g
Precio ($):309.0